![molecular formula C14H10O3 B1361956 3-Methyl-naphtho[1,2-b]furan-2-carboxylic acid CAS No. 32730-10-2](/img/structure/B1361956.png)

3-Methyl-naphtho[1,2-b]furan-2-carboxylic acid

Vue d'ensemble

Description

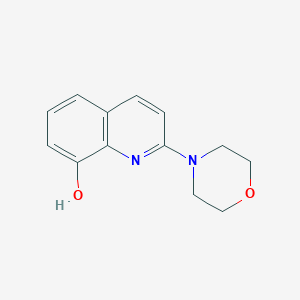

“3-Methyl-naphtho[1,2-b]furan-2-carboxylic acid” is a chemical compound with the molecular formula C14H10O3 and a molecular weight of 226.227 . It is used in proteomics research .

Synthesis Analysis

The synthesis of naphtho[1,2-b]furan-2-carboxamide derivatives, which are related to “3-Methyl-naphtho[1,2-b]furan-2-carboxylic acid”, has been described in the literature . An extensive structure–activity relationship (SAR) study was conducted, which led to the identification of a highly potent MCH-R1 antagonist .Molecular Structure Analysis

The molecular structure of “3-Methyl-naphtho[1,2-b]furan-2-carboxylic acid” consists of a naphtho[1,2-b]furan ring with a carboxylic acid group at the 2-position and a methyl group at the 3-position .Applications De Recherche Scientifique

Photochemical Synthesis of Benzofuran Derivatives

3-Methyl-naphtho[1,2-b]furan-2-carboxylic acid: serves as a precursor in the photochemical synthesis of novel naphtho[1,2-b]benzofuran derivatives . This process involves photocyclization of the hexatriene system and subsequent aromatization of the benzene ring through the elimination of a water molecule. These derivatives are significant due to their presence in various natural products and synthetic substances with notable biological activities.

Antimicrobial Activity

Derivatives of this compound have been synthesized and evaluated for their antimicrobial activity . The structural versatility of naphthofuran derivatives allows for the creation of compounds with potent antibacterial properties, which are crucial in the fight against drug-resistant bacterial strains.

Melanin-Concentrating Hormone Receptor Antagonists

The compound’s derivatives have been explored for their potential as melanin-concentrating hormone receptor 1 (MCH-R1) antagonists . These antagonists can play a role in treating obesity, as they are involved in regulating appetite and metabolism.

Anticancer and Genotoxic Properties

Naphthofuran derivatives, including those derived from 3-Methyl-naphtho[1,2-b]furan-2-carboxylic acid , exhibit anticancer activity. They have been studied for their genotoxic effects, which can be leveraged in cancer treatment strategies .

Synthesis of Bioactive Molecules

The compound is utilized in the synthesis of bioactive molecules that display a range of activities, including anticancer, antimicrobial, and antimalarial properties . These activities are attributed to the compound’s ability to interact with various biological targets.

Development of Therapeutic Agents

Compounds based on the naphtho[1,2-b]furan core have been tested as therapeutic agents for diseases such as diabetes mellitus due to their ability to inhibit enzymes like protein tyrosine phosphatase 1B (PTP1B) .

Anti-Inflammatory and Antiallergic Agents

Some derivatives containing the naphtho[1,2-b]furan moiety have shown to inhibit tumor necrosis factor (TNF-α) production, suggesting their use as anti-inflammatory and antiallergic agents .

Antioxidant Properties

The antioxidant properties of naphtho[1,2-b]furan derivatives make them candidates for inclusion in treatments aimed at combating oxidative stress-related diseases .

Mécanisme D'action

Target of Action

The primary target of 3-Methyl-naphtho[1,2-b]furan-2-carboxylic acid is NF-κB , a protein complex that controls transcription of DNA, cytokine production, and cell survival . NF-κB plays a key role in regulating the immune response to infection and is involved in cellular responses to stimuli such as stress, cytokines, free radicals, and heavy metals .

Mode of Action

3-Methyl-naphtho[1,2-b]furan-2-carboxylic acid interacts with its target, NF-κB, by inhibiting its activity . This inhibition can lead to a decrease in the transcription of DNA, cytokine production, and cell survival, which are all processes regulated by NF-κB .

Biochemical Pathways

The compound affects the NF-κB signaling pathway. By inhibiting NF-κB, it can potentially downregulate the expression of genes involved in inflammation, immune response, and cell proliferation . This can lead to downstream effects such as reduced inflammation and slowed cell growth .

Pharmacokinetics

It’s known that the compound has good metabolic stability . More research is needed to fully understand its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The inhibition of NF-κB by 3-Methyl-naphtho[1,2-b]furan-2-carboxylic acid can lead to a decrease in inflammation and cell proliferation . This makes the compound a potential candidate for the development of new anticancer agents .

Propriétés

IUPAC Name |

3-methylbenzo[g][1]benzofuran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O3/c1-8-10-7-6-9-4-2-3-5-11(9)13(10)17-12(8)14(15)16/h2-7H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEJNPUWLTFUDAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=C1C=CC3=CC=CC=C32)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40368515 | |

| Record name | 3-Methyl-naphtho[1,2-b]furan-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40368515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-naphtho[1,2-b]furan-2-carboxylic acid | |

CAS RN |

32730-10-2 | |

| Record name | 3-Methyl-naphtho[1,2-b]furan-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40368515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylnaphtho[1,2-b]furan-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(E)-2-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-1-diazenyl]benzoic acid](/img/structure/B1361876.png)

![2-Mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4(3h)-one](/img/structure/B1361896.png)

![2-Chloro-N-[2-(4-fluoro-phenyl)-ethyl]-acetamide](/img/structure/B1361933.png)